Cyclohexylmethyl chloroformate
Overview
Description
Cyclohexylmethyl chloroformate is an organic compound with the molecular formula C8H13ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity and is often employed in the preparation of various chemical derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl chloroformate can be synthesized through the reaction of cyclohexylmethanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs in an inert solvent like toluene at temperatures ranging from 0 to 20°C .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of cyclohexylmethanol and phosgene through a reactor. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to produce cyclohexylmethanol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Scientific Research Applications
Cyclohexylmethyl chloroformate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclohexylmethyl group into molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of cyclohexylmethyl chloroformate involves its reactivity with nucleophiles. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonates, respectively. The hydrolysis of this compound in water results in the production of cyclohexylmethanol, carbon dioxide, and hydrogen chloride .
Comparison with Similar Compounds
Cyclohexylmethyl chloroformate can be compared with other chloroformates such as:
- Methyl Chloroformate
- Ethyl Chloroformate
- Isopropyl Chloroformate
- Benzyl Chloroformate
Uniqueness: this compound is unique due to its cyclohexylmethyl group, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in reactions. This makes it particularly useful in the synthesis of compounds where the cyclohexylmethyl group is desired .
Properties
IUPAC Name |
cyclohexylmethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQONNCNKUWWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976463 | |
Record name | Cyclohexylmethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-86-1 | |
Record name | Carbonochloridic acid, cyclohexylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6099-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylmethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylmethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylmethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclohexylmethyl chloroformate react with 3,6-bis(4-chlorophenyl)-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine?
A1: this compound reacts with 3,6-bis(4-chlorophenyl)-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine to yield bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate. [] This reaction specifically forms the 1,2-dicarboxylate product rather than the 1,4-dicarboxylate isomer. [] The reaction mechanism likely involves nucleophilic attack by the dihydro-tetrazine on the chloroformate, followed by elimination of HCl.
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